molecular formula C22H26N2OSi B8448827 3-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]-2-pyridinamine

3-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]-2-pyridinamine

Cat. No.: B8448827
M. Wt: 362.5 g/mol
InChI Key: OUCUPQIQIROYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]-2-pyridinamine is a compound that belongs to the class of silyl-protected amines This compound is characterized by the presence of a tert-butyldiphenylsilyl group attached to a pyridin-2-amine moiety via a methylene bridge The silyl group serves as a protective group, which can be removed under specific conditions to reveal the free amine

Preparation Methods

The synthesis of 3-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]-2-pyridinamine typically involves the protection of the amine group of pyridin-2-amine with a tert-butyldiphenylsilyl group. This can be achieved through the reaction of pyridin-2-amine with tert-butyldiphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield .

Chemical Reactions Analysis

3-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]-2-pyridinamine can undergo various chemical reactions, including:

Scientific Research Applications

3-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]-2-pyridinamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]-2-pyridinamine depends on its specific applicationThe molecular targets and pathways involved vary depending on the specific context in which the compound is used .

Comparison with Similar Compounds

3-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]-2-pyridinamine can be compared with other silyl-protected amines and pyridine derivatives:

Properties

Molecular Formula

C22H26N2OSi

Molecular Weight

362.5 g/mol

IUPAC Name

3-[[tert-butyl(diphenyl)silyl]oxymethyl]pyridin-2-amine

InChI

InChI=1S/C22H26N2OSi/c1-22(2,3)26(19-12-6-4-7-13-19,20-14-8-5-9-15-20)25-17-18-11-10-16-24-21(18)23/h4-16H,17H2,1-3H3,(H2,23,24)

InChI Key

OUCUPQIQIROYHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=C(N=CC=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of (2-aminopyridin-3-yl)methanol (2.19 g, 17.6 mmol) and 1H-imidazole (6.00 g, 88.2 mmol) in DMF (10 mL) was added dropwise tert-butylchlorodiphenylsilane (5.49 mL, 21.2 mmol). The reaction was stirred for 15 hours. The solvent was removed under reduced pressure and the residue was diluted with DCM (4 0 mL). The organic layer was washed with 1N HCl (10 mL), water (10 mL) and brine (10 mL) and then concentrated to give crude product (6.03 g, 94.3% yield). MS (apci) m/z=363.1 (M+H).
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.49 mL
Type
reactant
Reaction Step Two
Yield
94.3%

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